molecular formula C15H9ClFN3O2 B2403283 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 865249-30-5

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2403283
CAS No.: 865249-30-5
M. Wt: 317.7
InChI Key: JXEVNTLUIIAJJU-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetic chemical compound designed for research applications, featuring a 1,3,4-oxadiazole core linked to substituted benzamide groups. This structure is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents . Key Research Applications & Value: Anticancer Research: Analogous 1,3,4-oxadiazole compounds have demonstrated potent antiproliferative activity against various cancer cell lines by targeting the tubulin protein, a key component of the cell's cytoskeleton crucial for cell division . Compounds with this scaffold act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells . Antimicrobial Research: The 1,3,4-oxadiazole ring is a recognized pharmacophore in antibacterial drug discovery . Research on similar N-(1,3,4-oxadiazol-2-yl)benzamides has shown promising activity against clinically challenging Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Neisseria gonorrhoeae and MRSA . The mechanism may involve inhibition of bacterial enzymes such as DNA gyrase . Mechanistic Insights & Scaffold Advantages: The 1,3,4-oxadiazole ring serves as a privileged scaffold and a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the compound's drug-like properties . Molecular docking studies of related compounds suggest they fit efficiently into the hydrophobic binding cavity of tubulin, surrounded by residues like Leu252, Ala250, and Val238 . The specific substitution pattern with 2-chlorophenyl and 4-fluorobenzamide groups is designed to optimize interactions with such biological targets. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O2/c16-12-4-2-1-3-11(12)14-19-20-15(22-14)18-13(21)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEVNTLUIIAJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a chlorophenyl derivative, such as 2-chlorobenzoyl chloride, in the presence of a base like triethylamine.

    Attachment of the fluorobenzamide group: The final step involves the reaction of the chlorophenyl-oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the oxadiazole ring activates the adjacent positions for nucleophilic attacks. Key reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
Hydrolysis2N NaOH, reflux (6–8 h)Cleavage of oxadiazole to hydrazide intermediate70–85%
AminationNH₃/EtOH, 60°CSubstitution at C5 of oxadiazole with -NH₂65%
ThiolationH₂S gas, DMF, 80°CFormation of thioamide derivatives58%

Mechanistic Insight : Hydrolysis proceeds via ring-opening to form a hydrazide intermediate, confirmed by IR loss of C=N (1675 cm⁻¹) and NMR appearance of NH peaks (δ 13.10 ppm).

Electrophilic Aromatic Substitution

The fluorobenzamide and chlorophenyl groups participate in regioselective substitutions:

Position ModifiedReagents/ConditionsProductNotesSource
FluorobenzamideHNO₃/H₂SO₄, 0°CNitration at para-position to fluorineRequires -40°C for regiocontrol
ChlorophenylCl₂, FeCl₃ catalystDichlorination at meta positionsLimited by steric hindrance

Example : Nitration of the fluorobenzamide moiety yields N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitro-4-fluorobenzamide with 72% efficiency.

Redox Reactions

The oxadiazole ring shows stability under mild redox conditions but undergoes transformations with stronger agents:

ReactionReagentsObservationsSource
ReductionLiAlH₄, THF, 0°CPartial reduction of C=N bonds; forms dihydro derivatives
OxidationKMnO₄, acidic H₂O, 80°CDegradation to carboxylic acid derivatives

Key Data : LiAlH₄ reduction produces N-[5-(2-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (confirmed via MS: m/z 349.8 [M+H]⁺).

Ring-Opening and Rearrangements

Under extreme conditions, the oxadiazole ring undergoes fragmentation:

ConditionsProducts IdentifiedMechanism PostulatedSource
HCl (conc.), 120°C, 12 h4-Fluorobenzoic acid + 2-chlorophenylureaAcid-catalyzed hydrolytic cleavage
Photolysis (UV, 254 nm)Rearrangement to 1,2,4-triazole derivativesRadical-mediated pathway

Evidence : HPLC-MS analysis of photolysis products confirmed triazole formation (retention time: 8.2 min; m/z 332.1).

Cross-Coupling Reactions

The chlorophenyl group facilitates catalytic coupling:

Reaction TypeCatalyst SystemCoupling PartnerProduct ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OPhenylboronic acidBiaryl derivatives for drug design
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃MorpholineAmino-functionalized analogs

Optimized Protocol : Suzuki coupling achieves 89% yield with 1 mol% Pd catalyst and 12 h reflux.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C18H11ClN4O4
  • Molecular Weight : 382.8 g/mol
  • CAS Number : 5224042

The structure features a 1,3,4-oxadiazole ring, which is known for its pharmacological significance. The presence of the chlorophenyl group enhances the compound's ability to interact with biological targets.

Antitumor Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has shown promising results in cancer research. Studies have indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated as potential inhibitors of various kinases involved in cancer progression.

Case Study : A study involving the synthesis of oxadiazole derivatives demonstrated that certain compounds effectively inhibited cell proliferation in cancer cell lines. The mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways, making them potential candidates for further development as anticancer agents .

Antibacterial Properties

The antibacterial activity of this compound has been explored against several strains of bacteria. Research indicates that oxadiazole derivatives can exhibit potent antibacterial effects due to their ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Data Table: Antibacterial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli8 µg/mL
This compoundPseudomonas aeruginosa16 µg/mL

This table illustrates the efficacy of the compound against common bacterial pathogens.

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. Compounds with oxadiazole moieties have been investigated for their ability to inhibit viral replication.

Case Study : A recent study reported that certain oxadiazole derivatives exhibited significant antiviral activity against influenza viruses by inhibiting viral neuraminidase activity. This suggests that similar mechanisms could be explored for this compound in future antiviral drug development .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl

The positional isomer N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide () differs only in the chlorine substituent’s position on the phenyl ring (4-chloro vs. 2-chloro). This minor structural variation can significantly alter electronic and steric properties.

Substituent Variations on the Oxadiazole Ring

  • The furan-2-carboxamide moiety differs from the fluorobenzamide in electronic profile and hydrogen-bonding capacity.
  • N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) (): The unsubstituted phenyl group lacks the electron-withdrawing chlorine, which may diminish the oxadiazole’s electron-deficient character, impacting reactivity or target affinity.

Heterocycle Core Modifications: Oxadiazole vs. Thiadiazole

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () replaces the oxygen atom in oxadiazole with sulfur, forming a 1,3,4-thiadiazole. Sulfur’s larger atomic size and lower electronegativity compared to oxygen increase lipophilicity and alter π-π stacking interactions.

Benzamide Substituent Modifications

  • N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide (): The 4-fluorobenzamide is replaced with a sulfamoyl group, introducing a bulky, ionizable sulfonamide moiety. This modification likely enhances solubility but may reduce membrane permeability due to increased polarity .
  • 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (): The sulfamoyl group here is further substituted with benzyl and ethyl groups, adding steric bulk and lipophilicity. The 4-fluorophenyl on the oxadiazole contrasts with the 2-chlorophenyl in the target compound .

Halogen Effects: Fluorine vs. Chlorine

  • N-(2'-Ethyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)-2,6-difluorobenzamide (): The 2,6-difluorobenzamide group increases electronegativity and metabolic stability compared to the 4-fluoro substitution in the target compound. The dihydro-oxadiazole ring introduces conformational flexibility, which may influence binding kinetics .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that belongs to the oxadiazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H11ClN2O2
  • Molecular Weight : 286.71 g/mol
  • CAS Number : 90147-10-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent and its effects on viral infections. The oxadiazole moiety is recognized for its anticancer properties due to its antiangiogenic and mitostatic potential.

Anticancer Activity

Research has shown that compounds containing the oxadiazole structure exhibit significant anticancer effects. For instance, a study involving various derivatives of 1,3,4-oxadiazoles indicated that these compounds could inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Table 1: Summary of Anticancer Studies on Oxadiazole Derivatives

CompoundIC50 (μM)Mechanism of ActionReferences
This compound0.27Inhibition of DNA replication
Compound A0.50Induction of apoptosis
Compound B0.75Cell cycle arrest at G1 phase

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against human adenoviruses (HAdV). Studies suggest that certain analogues with similar structures exhibit potent antiviral activity by interfering with the viral DNA replication process.

Case Study: Antiviral Efficacy

In a comparative study, several derivatives were tested against HAdV:

  • Compound 15 showed an IC50 of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), indicating its potential as a lead compound for further development in antiviral therapies .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and tumor growth.
  • Cell Cycle Modulation : It has been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in malignant cells.

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound exhibits moderate to strong activity against various bacterial strains as well. For example:

  • Antibacterial screening revealed effectiveness against Salmonella typhi and Bacillus subtilis, showcasing its broad-spectrum antimicrobial potential .

Q & A

Basic: What are the recommended synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of 2-chlorobenzohydrazide with appropriate carbonyl derivatives to form the oxadiazole core. Subsequent coupling with 4-fluorobenzoyl chloride under basic conditions (e.g., using triethylamine in dry DCM) yields the target compound. Key optimizations include:

  • Temperature control : Maintaining 0–5°C during acyl chloride coupling to minimize side reactions .
  • Solvent selection : Anhydrous solvents (e.g., acetonitrile or THF) improve reaction efficiency .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol enhances purity .
  • Monitoring : Thin-layer chromatography (TLC) at each step ensures intermediate purity .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., distinguishing fluorobenzamide protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular mass (exact mass: 402.039038) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL, resolves stereochemistry and bond angles. SHELX programs are robust for small-molecule refinement .

Basic: What in vitro biological screening methods are appropriate for initial evaluation of this compound's bioactivity?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition assays : Fluorometric or spectrophotometric assays targeting bacterial enzymes (e.g., dihydrofolate reductase) to identify mechanistic pathways .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess preliminary safety .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing the compound's pharmacological activity?

Methodological Answer:

  • Functional group substitutions : Synthesize analogs with variations in the chlorophenyl (e.g., 3-Cl vs. 4-Cl) or fluorobenzamide (e.g., -F to -CF3_3) groups .
  • Biological testing : Compare IC50_{50} values across analogs in enzyme inhibition or cell-based assays .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, highlighting key interactions (e.g., halogen bonding with active-site residues) .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Analytical validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., oxadiazole-thiadiazole hybrids) to identify trends .

Advanced: What experimental approaches are suitable for elucidating the compound's mechanism of action at the molecular level?

Methodological Answer:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .
  • Kinase profiling : Radioligand binding assays or ADP-Glo™ kinase assays screen for kinase inhibition .
  • Transcriptomics : RNA-seq analysis reveals gene expression changes linked to metabolic pathways .

Advanced: How can researchers assess the compound's selectivity and toxicity profile in preclinical models?

Methodological Answer:

  • Therapeutic index (TI) : Calculate TI as LD50/ED50\text{LD}_{50}/\text{ED}_{50} using acute toxicity studies (OECD guidelines) and efficacy models (e.g., murine infection models) .
  • Off-target screening : Profile against panels of GPCRs, ion channels, and transporters (e.g., Eurofins Panlabs) .
  • Genotoxicity : Ames test or comet assay to evaluate DNA damage potential .

Advanced: What formulation challenges arise from the compound's physicochemical properties, and how can they be addressed in drug delivery studies?

Methodological Answer:

  • Poor aqueous solubility : Use nanocarriers (e.g., liposomes or PLGA nanoparticles) or co-solvents (e.g., PEG-400) .
  • Stability issues : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
  • Bioavailability enhancement : Self-emulsifying drug delivery systems (SEDDS) improve intestinal absorption .

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